

3-Chloro-1-methyl-1H-pyrazol-4-amine CAS number and identifiers

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Compound of Interest

Compound Name: 3-Chloro-1-methyl-1H-pyrazol-4-amine

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An In-depth Technical Guide to **3-Chloro-1-methyl-1H-pyrazol-4-amine**: Synthesis, Properties, and Applications

Abstract

3-Chloro-1-methyl-1H-pyrazol-4-amine is a substituted heterocyclic amine that represents a key structural motif and versatile synthetic intermediate in medicinal chemistry and drug discovery. While not widely available commercially, its scaffold is integral to the development of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of this compound, including its chemical identity, a proposed, well-documented synthetic pathway, expected characterization data, and a discussion of its applications in modern drug development. The protocols and insights are framed for researchers, chemists, and drug development professionals, emphasizing the causal logic behind synthetic strategies and the importance of this scaffold in generating novel bioactive molecules.

Chemical Identity and Physicochemical Properties

Precise experimental data for **3-Chloro-1-methyl-1H-pyrazol-4-amine** is not extensively documented in public databases. However, its identity and key properties can be defined based on its structure and comparison with closely related analogues.

Table 1: Identifiers and Chemical Structure

Identifier	Value
IUPAC Name	3-Chloro-1-methyl-1H-pyrazol-4-amine
Molecular Formula	C ₄ H ₆ ClN ₃
Molecular Weight	131.57 g/mol
Canonical SMILES	CN1C=C(C(=N1)N)Cl
InChI Key	LHQLULJEAHPAHY-UHFFFAOYSA-N
CAS Number	Not publicly assigned. A close analogue, 4-chloro-1-methyl-1H-pyrazol-3-amine, is registered under CID 19616928.[1] The unmethylated parent, 3-chloro-1H-pyrazol-4-amine, is CAS 103286-54-0.[2]
Structure	

Table 2: Predicted Physicochemical Properties

Properties are estimated based on computational models and data from analogous structures like 3-chloro-1H-pyrazol-4-amine.

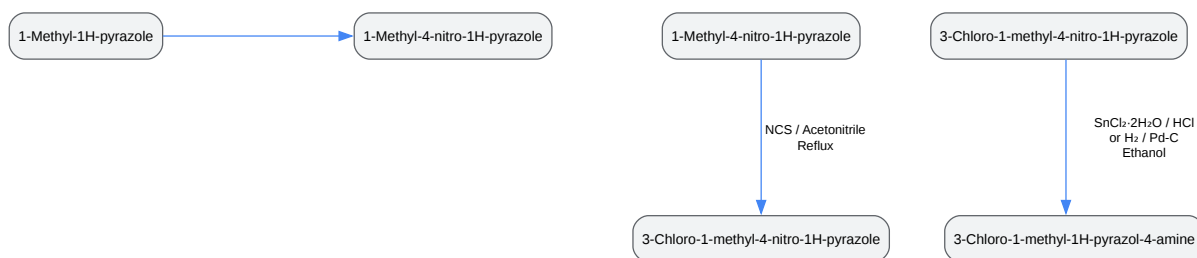
Property	Predicted Value	Source / Rationale
XLogP3	0.8	Calculated; increased lipophilicity from N-methyl group compared to parent amine.
Hydrogen Bond Donors	1 (the -NH ₂ group)	Based on structure.
Hydrogen Bond Acceptors	3 (two ring nitrogens, one amine nitrogen)	Based on structure.
Polar Surface Area	41.9 Å ²	Calculated; important for cell permeability predictions.
Boiling Point	~250-300 °C	Extrapolated from similar substituted pyrazoles.
Appearance	Likely off-white to light brown solid	Common for aminopyrazole derivatives.[3]

Synthesis and Characterization

The synthesis of **3-Chloro-1-methyl-1H-pyrazol-4-amine** can be logically achieved through a multi-step sequence starting from a simple, commercially available precursor. The proposed pathway below is based on established and well-documented transformations within pyrazole chemistry.[4][5]

Proposed Synthetic Pathway

The most rational approach involves the regioselective functionalization of a 1-methylpyrazole ring through nitration, chlorination, and subsequent reduction.



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Caption: Proposed three-step synthesis of **3-Chloro-1-methyl-1H-pyrazol-4-amine**.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Methyl-4-nitro-1H-pyrazole

- Causality: The nitration of pyrazoles typically occurs at the C4 position, which is electronically richest in the absence of other directing groups. A mixture of nitric and sulfuric acid is the classic and effective electrophilic nitrating agent. The reaction is conducted at low temperatures to control the exothermic reaction and prevent over-nitration or degradation.
- Protocol:
 - To a flask cooled in an ice-salt bath (0-5 °C), add concentrated sulfuric acid (3 equivalents).
 - Slowly add 1-methyl-1H-pyrazole (1 equivalent) dropwise, ensuring the temperature does not exceed 10 °C.
 - Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, pre-cooled to 0 °C.

- Add the nitrating mixture dropwise to the pyrazole solution over 1-2 hours, maintaining the internal temperature below 10 °C.
- After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours.
- Carefully pour the reaction mixture onto crushed ice. The product will often precipitate.
- Neutralize the solution with a saturated sodium carbonate solution until pH 7-8 is reached.
- Extract the product with ethyl acetate (3x), dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization from an ethanol/water mixture.

Step 2: Synthesis of 3-Chloro-1-methyl-4-nitro-1H-pyrazole

- Causality: The strongly electron-withdrawing nitro group at C4 deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the C3 or C5 positions. N-Chlorosuccinimide (NCS) is a convenient and milder source of electrophilic chlorine compared to Cl₂ gas, making the reaction easier and safer to handle. Acetonitrile is a suitable polar aprotic solvent for this transformation.
- Protocol:
 - Dissolve 1-methyl-4-nitro-1H-pyrazole (1 equivalent) in acetonitrile.
 - Add N-Chlorosuccinimide (NCS) (1.1 equivalents) to the solution.
 - Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
 - Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
 - Dissolve the residue in ethyl acetate and wash with water to remove succinimide.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography.

Step 3: Synthesis of **3-Chloro-1-methyl-1H-pyrazol-4-amine**

- Causality: The reduction of an aromatic nitro group to an amine is a standard transformation. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction with tin(II) chloride (SnCl_2) in hydrochloric acid is a robust and classic method that is effective for substrates that may be sensitive to hydrogenation.
- Protocol (using SnCl_2):
 - Suspend 3-chloro-1-methyl-4-nitro-1H-pyrazole (1 equivalent) in ethanol or concentrated hydrochloric acid.
 - Add tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (4-5 equivalents) portion-wise. The reaction is exothermic.
 - Heat the mixture to 50-70 °C and stir for 2-4 hours until the reaction is complete (monitored by TLC/LC-MS).
 - Cool the mixture and carefully basify with a cold 20-40% sodium hydroxide solution to pH > 10 to precipitate tin salts and liberate the free amine.
 - Extract the product thoroughly with ethyl acetate or dichloromethane.
 - Dry the combined organic layers, filter, and concentrate to yield the target compound, **3-Chloro-1-methyl-1H-pyrazol-4-amine**. Further purification can be achieved via chromatography if necessary.

Predicted Analytical Characterization

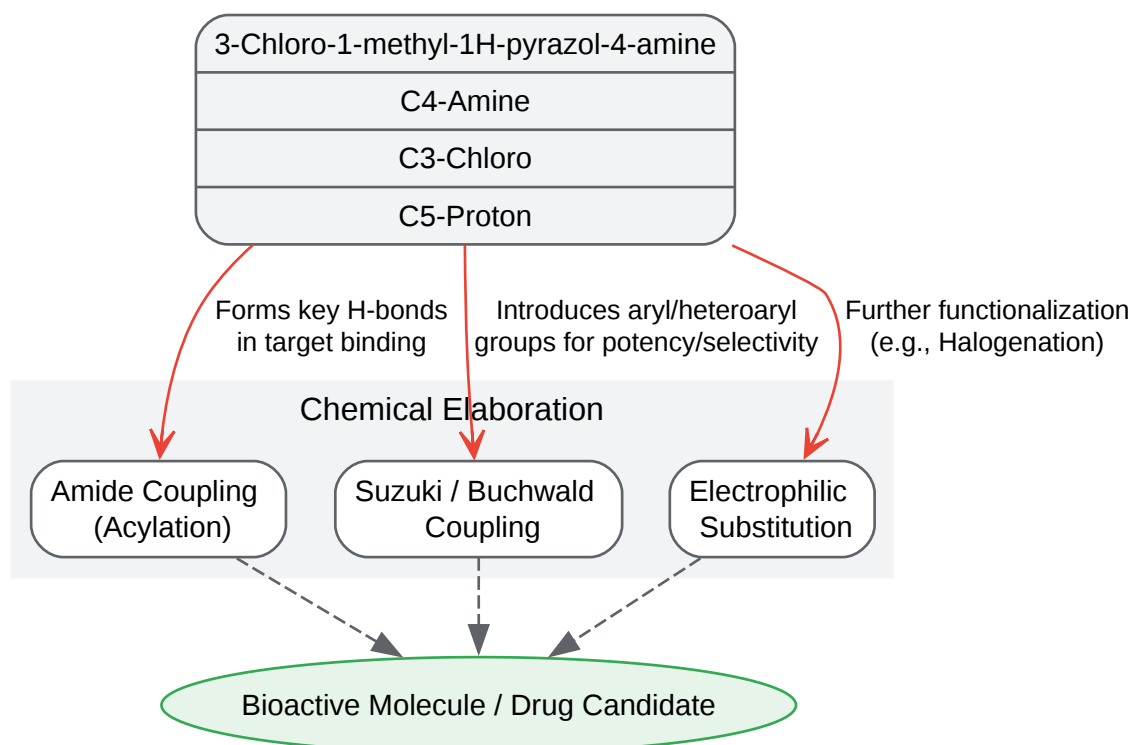
- ^1H NMR (in CDCl_3 , predicted):
 - $\delta \sim 7.5$ ppm (s, 1H): Proton at the C5 position of the pyrazole ring.
 - $\delta \sim 3.7$ ppm (s, 3H): Protons of the N-methyl group.
 - $\delta \sim 3.5$ -4.5 ppm (br s, 2H): Protons of the C4-amine group. The chemical shift can vary and the peak is often broad.

- ^{13}C NMR (in CDCl_3 , predicted):
 - δ ~140-145 ppm: C3 (attached to chlorine).
 - δ ~130-135 ppm: C5.
 - δ ~120-125 ppm: C4 (attached to the amino group).
 - δ ~35-40 ppm: N-methyl carbon.
- Mass Spectrometry (EI or ESI):
 - Expected $[\text{M}]^+\bullet$ at m/z 131 and $[\text{M}+2]^+\bullet$ at m/z 133 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. The ESI spectrum would show $[\text{M}+\text{H}]^+$ at m/z 132/134.

Applications in Research and Drug Development

The true value of **3-Chloro-1-methyl-1H-pyrazol-4-amine** lies in its role as a versatile building block. The aminopyrazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity.^{[6][7]}

- Kinase Inhibitors: The amino group at C4 and the chloro group at C3 provide orthogonal handles for further chemical elaboration. The amine can act as a key hydrogen bond donor, mimicking the hinge-binding motif of ATP in many kinase active sites. It can be acylated or used in coupling reactions to build out complex molecules.
- Anticancer and Anti-inflammatory Agents: Many drugs and clinical candidates containing a substituted pyrazole core have been developed for treating cancer and inflammatory diseases.^{[8][9]} The specific substitution pattern of the title compound makes it an attractive starting point for creating libraries of potential inhibitors for various cellular signaling pathways.



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Caption: Role of the aminopyrazole scaffold in drug discovery.

Safety and Handling

As there is no specific Safety Data Sheet (SDS) for this compound, handling precautions must be based on the known hazards of its closest structural analogues, particularly 3-chloro-1H-pyrazol-4-amine.[2]

Table 3: GHS Hazard Profile (Extrapolated)

Hazard Class	GHS Statement	Rationale
Acute Toxicity (Oral, Dermal, Inhalation)	Warning: H302, H312, H332 - Harmful if swallowed, in contact with skin, or if inhaled.	Based on the parent compound 3-chloro-1H-pyrazol-4-amine.[2]
Skin Corrosion/Irritation	Warning: H315 - Causes skin irritation.	Common hazard for substituted amines and heterocyclic compounds.[2][10]
Eye Damage/Irritation	Warning: H319 - Causes serious eye irritation.	Common hazard for substituted amines and heterocyclic compounds.[2][10][11]
Specific Target Organ Toxicity (Single Exposure)	Warning: H335 - May cause respiratory irritation.	Based on the parent compound 3-chloro-1H-pyrazol-4-amine.[2]

Recommended Handling Procedures

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]
 - Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves before use and remove them using the proper technique to avoid skin contact.[12]
 - Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.[10]
- Spill & Disposal: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a sealed container, and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.[12]

Conclusion

3-Chloro-1-methyl-1H-pyrazol-4-amine stands as a compound of significant synthetic potential rather than one of direct application. Its value is derived from its strategically placed functional groups—the nucleophilic amine and the reactive chloro-substituent—which allow for diverse and controlled chemical modifications. This guide has provided a robust, scientifically-grounded framework for its synthesis, characterization, and safe handling. For researchers in drug discovery, understanding the chemistry and utility of scaffolds like this is fundamental to the design and development of the next generation of targeted molecular therapies.

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